2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC15365593
Molecular Formula: C20H19FN2O6S2
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19FN2O6S2 |
|---|---|
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | 2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C20H19FN2O6S2/c21-13-5-7-15(8-6-13)31(25,26)19-20(29-18(23-19)16-4-2-10-28-16)30-12-17(24)22-11-14-3-1-9-27-14/h2,4-8,10,14H,1,3,9,11-12H2,(H,22,24) |
| Standard InChI Key | GERYPDLJHCJOSG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CNC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
The compound 2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic molecule featuring diverse functional groups, including a sulfonamide, furan, oxazole, and acetamide moieties. Its molecular formula is C20H19FN2O6S2, with a molecular weight of approximately 476.5 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.
Structural Features
The structure of this compound includes a tetrahydrofuran ring, which contributes to its potential biological activities and chemical reactivity. The presence of both furan and oxazole rings enhances the compound's stability and reactivity, making it a valuable scaffold for further chemical modifications.
| Structural Component | Description |
|---|---|
| Sulfonamide Group | Contributes to reactivity and potential applications. |
| Furan Ring | Enhances stability and reactivity. |
| Oxazole Ring | Provides structural stability and potential biological activity. |
| Acetamide Moiety | Characteristic of amides, linked to a nitrogen atom. |
| Tetrahydrofuran Ring | Contributes to biological activities and chemical reactivity. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. These processes may include the preparation of the oxazole ring, introduction of the furan and fluorobenzene groups, and the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Common Reagents and Conditions:
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Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
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Reducing Agents: Lithium aluminum hydride for reduction reactions.
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Nucleophiles: Amines for substitution reactions.
Biological Activities and Applications
Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. It has been investigated for various applications, although specific biological activities are not detailed in available literature.
Potential Applications:
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Medicinal Chemistry: Due to its diverse functional groups and potential biological activities.
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Materials Science: For its chemical reactivity and structural complexity.
Comparison with Similar Compounds
Similar compounds include other fluorobenzene derivatives, furan-containing molecules, and oxazole-based compounds. The specific combination of functional groups in 2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide confers distinct chemical and biological properties compared to these analogs.
| Compound | Molecular Weight (g/mol) | Molecular Formula |
|---|---|---|
| 2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide | 476.5 | C20H19FN2O6S2 |
| 2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide | 382.4 | C15H11FN2O5S2 |
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